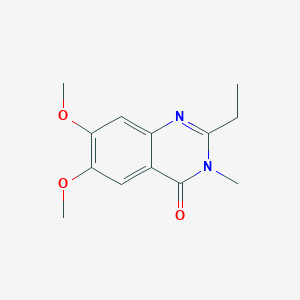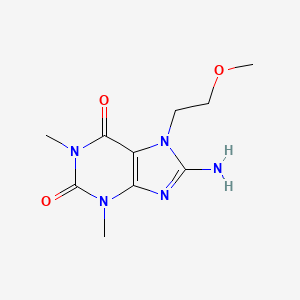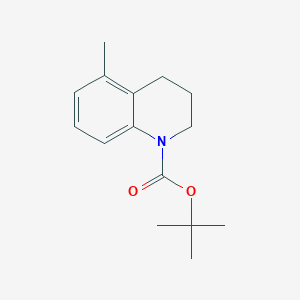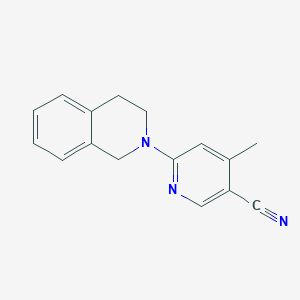
4-Anilinoquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Phenylamino)quinoline-3-carbonitrile is a heterocyclic aromatic compound that features a quinoline core substituted with a phenylamino group at the 4-position and a cyano group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(phenylamino)quinoline-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzonitrile with aniline in the presence of a suitable catalyst under controlled conditions. The reaction is often carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 80-120°C to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of 4-(phenylamino)quinoline-3-carbonitrile can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of recyclable catalysts and green solvents is also explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Phenylamino)quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: 4-(Phenylamino)quinoline-3-amine.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-(Phenylamino)quinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an inhibitor of kinases, which are enzymes involved in cell signaling pathways.
Medicine: Due to its kinase inhibitory activity, it is explored as a potential anticancer agent.
Industry: It finds applications in the development of dyes and pigments due to its stable aromatic structure
Wirkmechanismus
The mechanism by which 4-(phenylamino)quinoline-3-carbonitrile exerts its effects involves the inhibition of specific kinases. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- 4-(2,4-Dichlorophenyl)amino-6,7-dimethoxy-3-quinolinecarbonitrile
- 4-(2,4-Dichloro-5-methoxyphenyl)amino-3-quinolinecarbonitrile
- 4-(2-Aryl-cyclopropylamino)-quinoline-3-carbonitriles
Uniqueness: 4-(Phenylamino)quinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylamino group at the 4-position and the cyano group at the 3-position enhances its ability to inhibit kinases effectively, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
681215-57-6 |
|---|---|
Molekularformel |
C16H11N3 |
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
4-anilinoquinoline-3-carbonitrile |
InChI |
InChI=1S/C16H11N3/c17-10-12-11-18-15-9-5-4-8-14(15)16(12)19-13-6-2-1-3-7-13/h1-9,11H,(H,18,19) |
InChI-Schlüssel |
IYLIRRZCLARWKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one](/img/structure/B11863839.png)




